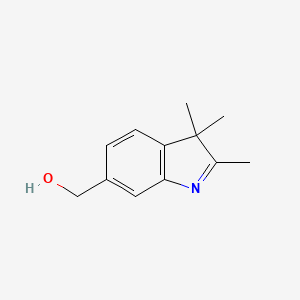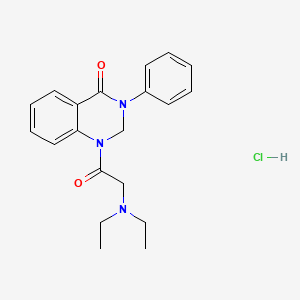
4-(4-(o-Methoxyphenyl)piperazinyl)-1-(3,4,5-trimethoxyphenyl)-1-butanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(o-Methoxyphenyl)piperazinyl)-1-(3,4,5-trimethoxyphenyl)-1-butanol dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(o-Methoxyphenyl)piperazinyl)-1-(3,4,5-trimethoxyphenyl)-1-butanol dihydrochloride typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the methoxyphenyl and trimethoxyphenyl groups. Common reagents used in these reactions include methoxybenzene, piperazine, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(o-Methoxyphenyl)piperazinyl)-1-(3,4,5-trimethoxyphenyl)-1-butanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-(o-Methoxyphenyl)piperazinyl)-1-(3,4,5-trimethoxyphenyl)-1-butanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-(o-Methoxyphenyl)piperazinyl)-1-phenylbutanol
- 4-(4-(o-Methoxyphenyl)piperazinyl)-1-(3,4-dimethoxyphenyl)-1-butanol
Uniqueness
4-(4-(o-Methoxyphenyl)piperazinyl)-1-(3,4,5-trimethoxyphenyl)-1-butanol dihydrochloride is unique due to the presence of both o-methoxyphenyl and trimethoxyphenyl groups, which may confer distinct pharmacological properties compared to similar compounds
Propriétés
Numéro CAS |
16785-29-8 |
|---|---|
Formule moléculaire |
C24H36Cl2N2O5 |
Poids moléculaire |
503.5 g/mol |
Nom IUPAC |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-ol;dihydrochloride |
InChI |
InChI=1S/C24H34N2O5.2ClH/c1-28-21-10-6-5-8-19(21)26-14-12-25(13-15-26)11-7-9-20(27)18-16-22(29-2)24(31-4)23(17-18)30-3;;/h5-6,8,10,16-17,20,27H,7,9,11-15H2,1-4H3;2*1H |
Clé InChI |
FVXYXISSOSORGI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CCCC(C3=CC(=C(C(=C3)OC)OC)OC)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



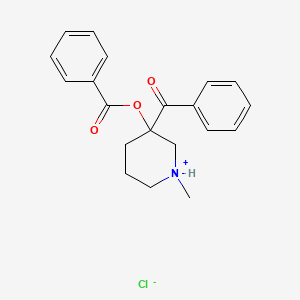
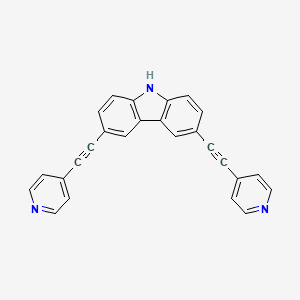
![[(Z)-1-(2-fluorophenyl)ethylideneamino]urea](/img/structure/B13735563.png)
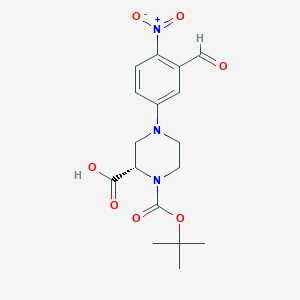
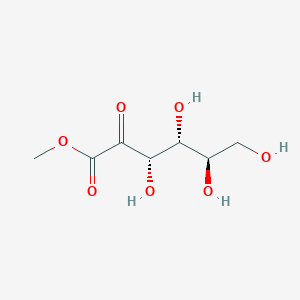
![3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B13735585.png)

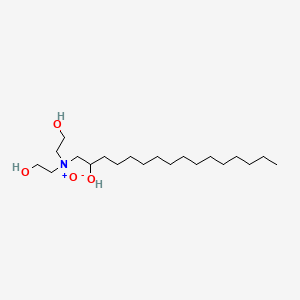
![4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine](/img/structure/B13735603.png)
![Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen](/img/structure/B13735610.png)
